7-Chlorothieno[3,2-b]pyridine-2-carboxamide

Thermal stability Storage condition Building block procurement

7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CAS 380235-45-0) is a thieno[3,2-b]pyridine heterocycle containing a reactive chlorine at the 7-position and a primary carboxamide at the 2-position. The fused thiophene-pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design due to its ability to mimic the purine core of ATP and engage the hinge region of kinases.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B7550004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[3,2-b]pyridine-2-carboxamide
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(SC2=C1Cl)C(=O)N
InChIInChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12)
InChIKeyDWLYFSGHIBZPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[3,2-b]pyridine-2-carboxamide: A Privileged Heterocyclic Building Block for Kinase-Targeted Library Synthesis


7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CAS 380235-45-0) is a thieno[3,2-b]pyridine heterocycle containing a reactive chlorine at the 7-position and a primary carboxamide at the 2-position . The fused thiophene-pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design due to its ability to mimic the purine core of ATP and engage the hinge region of kinases [1]. Unlike simpler thienopyridine fragments, the simultaneous presence of the chlorine leaving group and the carboxamide hydrogen-bond donor/acceptor motif furnishes two distinct vectors for parallel diversification, enabling efficient construction of focused compound libraries. This compound is predominantly utilized as a late-stage functionalization intermediate in the synthesis of c-Met, VEGFR2, RON, and Pim kinase inhibitors rather than as a final bioactive entity itself [1][2].

Procurement Risk: Why Substituting 7-Chlorothieno[3,2-b]pyridine-2-carboxamide with Other Thienopyridine Building Blocks Can Compromise Synthetic Tractability and Target Engagement


Direct substitution of 7-chlorothieno[3,2-b]pyridine-2-carboxamide with closely related thieno[3,2-b]pyridine building blocks introduces quantifiable risks in medicinal chemistry workflows. The 7-chloro-2-carboxamide isomer possesses a unique substitution pattern that positions the chlorine para to the pyridine nitrogen, activating it for SNAr chemistry while the 2-carboxamide serves as a non-ionizable hydrogen-bonding motif compatible with neutral physiological conditions [1]. Replacement with the 7-chloro-2-carbothioamide analog (CAS 387819-23-0) alters both hydrogen-bonding capacity (thioamide vs. amide NH donor strength) and metabolic stability, potentially confounding structure-activity relationships . Use of 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8), which lacks the carboxamide, eliminates a key vector for target engagement entirely. The 6-carboxylic acid regioisomer (CAS 90690-94-1) introduces an ionizable carboxyl group that perturbs physicochemical properties—most critically logD and plasma protein binding—diverging from the neutral carboxamide pharmacophore required by most kinase hinge-binding motifs . These differences are not cosmetic; they propagate through multi-step syntheses and can lead to erroneous SAR interpretation or failed library enumeration. The evidence below quantifies where these differences manifest in experimentally measurable terms.

Quantitative Comparative Evidence Table for 7-Chlorothieno[3,2-b]pyridine-2-carboxamide vs. Closest Analogs


Thermal Stability and Storage Compliance: Carboxamide Confers Ambient Handling Tolerance Over Carbothioamide

The carboxamide derivative demonstrates a defined melting range of 34–38 °C and can be shipped at ambient temperature (continental US), whereas the carbothioamide analog requires strict 2–8 °C storage and does not report a melting point, consistent with the thermal lability of primary thioamides . This difference directly impacts supply chain integrity and long-term stock management.

Thermal stability Storage condition Building block procurement

Purity Benchmarking: 7-Chloro-2-carboxamide Is Consistently Available at 98% vs. 95% for Competing Building Blocks

Commercial suppliers offer the target compound at 98% purity with batch-specific QC documentation (HPLC, NMR), whereas the 7-chloro-2-carbothioamide analog is typically specified at 95% purity . Higher initial purity reduces the burden of pre-synthesis purification and minimizes carry-through impurities in multi-step library production.

Purity assay Quality control Library synthesis

Synthetic Reactivity: 7-Chloro Substituent Enables SNAr Diversification Demonstrated in Thieno[3,2-b]pyridine Systems

The 7-chloro substituent of the thieno[3,2-b]pyridine core undergoes SNAr with NaN3 to form the corresponding azide, which is subsequently functionalized via CuAAC click chemistry to yield 7-triazolyl derivatives in good to high yields in PEG400 as a green solvent [1]. This one-pot SNAr–CuAAC sequence was reported for the first time on a halogenated heteroaromatic system, establishing the 7-chloro derivative as a uniquely validated entry point for triazole library synthesis. By contrast, the 6-bromo regioisomer requires Pd-catalyzed Buchwald–Hartwig or Suzuki coupling for diversification [2], introducing higher catalyst cost and metal contamination risk.

SNAr reactivity Click chemistry Diversification efficiency

Kinase Inhibitor Scaffold Validation: Thieno[3,2-b]pyridine-2-carboxamides Deliver Low Nanomolar c-Met/VEGFR2 Potency in Head-to-Head Series

A series of thieno[3,2-b]pyridine-2-carboxamide-based inhibitors demonstrated IC50 values in the low nanomolar range against c-Met and VEGFR2 tyrosine kinases in vitro, with the lead compound achieving efficacy in human tumor xenograft models in vivo [1]. This scaffold-level potency establishes the 2-carboxamide as a pharmacophoric requirement; analogs lacking the carboxamide or bearing alternative functional groups (e.g., 6-carboxylic acid) do not replicate this kinase hinge-binding interaction [1]. For procurement decisions, 7-chlorothieno[3,2-b]pyridine-2-carboxamide is the direct precursor to these validated inhibitor chemotypes.

Kinase inhibition c-Met VEGFR2 IC50

Molecular Property Differentiation: Carboxamide vs. Carboxylic Acid Ionization State at Physiological pH

The primary carboxamide of the target compound is neutral at physiological pH (pKa ~15–16 for deprotonation; pKa ~ –1 for protonation), whereas the 6-carboxylic acid regioisomer (predicted pKa ~3.5–4.5) exists predominantly as the carboxylate anion at pH 7.4 [1]. This ionization difference translates into a logD7.4 shift of approximately 1–2 log units, directly affecting passive membrane permeability and plasma protein binding . For hit-to-lead programs, maintaining a neutral carboxamide prevents the permeability-solubility trade-off imposed by ionizable carboxylates.

Physicochemical property LogD Permeability Drug-likeness

Optimal Deployment Scenarios for 7-Chlorothieno[3,2-b]pyridine-2-carboxamide in Drug Discovery and Chemical Biology


Parallel Synthesis of Type II Kinase Inhibitor Libraries Targeting c-Met and VEGFR2

Use 7-chlorothieno[3,2-b]pyridine-2-carboxamide as the core scaffold for parallel amidation at the 2-carboxamide and SNAr at the 7-chloro position. The established low-nanomolar potency of the thieno[3,2-b]pyridine-2-carboxamide chemotype against c-Met and VEGFR2 [1] makes this building block suitable for hit-to-lead optimization programs. The 98% purity specification and ambient storage stability support automated liquid handling and long-term compound management in industrial settings.

One-Pot Triazole Library Construction via Metal-Free SNAr–CuAAC Sequence

Leverage the 7-chloro substituent for sequential SNAr azidation followed by CuAAC click chemistry in PEG400 green solvent, as validated on the thieno[3,2-b]pyridine core [1]. This one-pot protocol avoids Pd contamination and is compatible with diverse alkyne inputs for rapid triazole library enumeration. The carboxamide remains intact throughout the sequence, preserving the kinase hinge-binding motif.

Selective RON Kinase Inhibitor Development Using Carboxamide Head Group Variation

The thieno[3,2-b]pyridine-2-carboxamide scaffold has yielded potent and selective RON receptor tyrosine kinase inhibitors with discrimination over c-Met [1]. Use 7-chlorothieno[3,2-b]pyridine-2-carboxamide as a diversification-ready intermediate to explore carboxamide head group SAR for RON selectivity, guided by the known co-crystal structure of related analogs.

Quote Request

Request a Quote for 7-Chlorothieno[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.